epsilon-momfluorothrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

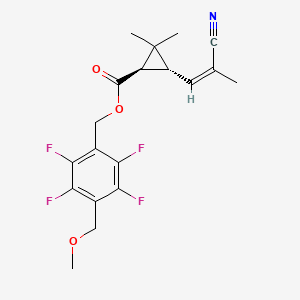

Epsilon-momfluorothrin is a synthetic pyrethroid insecticide known for its high efficacy in controlling a wide range of insect pests. It is a specific isomer of momfluorothrin and is recognized for its potent knockdown activity against insects such as house flies and German cockroaches . The chemical structure of this compound includes a 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl group attached to a 3-(2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epsilon-momfluorothrin involves the reaction of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol with 3-(2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Epsilon-momfluorothrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The fluorine atoms in the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Epsilon-momfluorothrin has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of pyrethroids and their environmental fate.

Biology: Investigated for its effects on insect physiology and behavior.

Medicine: Studied for its potential use in developing new insecticides with improved safety profiles.

Industry: Utilized in the formulation of insecticidal products for agricultural and public health purposes.

Mechanism of Action

Epsilon-momfluorothrin acts as an axonic poison by keeping sodium channels in the neuronal membranes open, leading to hyperexcitation and paralysis of the insect. This mechanism disrupts the normal function of the nervous system, resulting in rapid knockdown and eventual death of the insect . The compound also activates the constitutive androstane receptor (CAR), which can induce hepatocellular tumors in rats .

Comparison with Similar Compounds

- Tetramethrin

- Dimefluthrin

- Permethrin

- Cyfluthrin

Epsilon-momfluorothrin stands out due to its unique combination of high efficacy, stability, and safety profile, making it a valuable tool in pest control.

Biological Activity

Epsilon-momfluorothrin, a type I synthetic pyrethroid insecticide, has garnered attention for its biological activity, particularly concerning its mode of action (MOA), toxicity profiles, and potential carcinogenic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is a specific isomer of momfluorothrin, with the chemical formula C19H19F4NO3. It is classified as an insecticide that acts primarily on the nervous system of insects by keeping sodium channels in neuronal membranes open, leading to hyperexcitation and paralysis .

Mode of Action

The biological activity of this compound is closely related to its interaction with sodium channels in neurons. The compound acts as an axonic poison, which disrupts normal neuronal function. This mechanism is common among pyrethroids and leads to increased neuronal excitability and eventual paralysis in target pests .

Mechanism of Carcinogenicity

Research indicates that this compound may induce liver tumors in rodent models through activation of the constitutive androstane receptor (CAR). A study demonstrated that both this compound and its structural analogue metofluthrin produced hepatocellular tumors in rats. The tumors were linked to increased liver weight and cellular hypertrophy, suggesting a potential risk for carcinogenicity under certain exposure conditions .

Toxicological Studies

Several toxicological assessments have been conducted to evaluate the risks associated with this compound. Below is a summary of key findings from relevant studies:

Case Studies and Regulatory Perspectives

A notable case study involved evaluating the human relevance of liver tumor induction by this compound in rodent models. The analysis concluded that while rodent studies indicated potential carcinogenic effects, these findings may not be directly applicable to humans due to differences in metabolic responses between species. Specifically, cultured human hepatocytes were found to be refractory to the mitogenic effects observed in rat hepatocytes, indicating a lower risk for human carcinogenicity .

Regulatory evaluations have also highlighted the importance of understanding these differences. The European Commission has approved this compound for use in biocidal products but continues to monitor its ecological and human health implications .

Environmental Impact

This compound has been assessed for its environmental fate and eco-toxicity. It is characterized as stable and non-persistent in the environment but exhibits high toxicity towards aquatic organisms such as Oncorhynchus mykiss (rainbow trout) and Daphnia magna (water flea) at low concentrations .

Properties

CAS No. |

1065124-65-3 |

|---|---|

Molecular Formula |

C19H19F4NO3 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(Z)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3/b9-5-/t12-,13+/m1/s1 |

InChI Key |

DPJITPZADZSLBP-DQXQJKBJSA-N |

SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |

Isomeric SMILES |

C/C(=C/[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.